6-((3-Nitrobenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine
Description
Properties
IUPAC Name |
6-[(3-nitrophenyl)methylsulfanyl]-2-phenylimidazo[1,2-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2S/c24-23(25)16-8-4-5-14(11-16)13-26-19-10-9-18-20-17(12-22(18)21-19)15-6-2-1-3-7-15/h1-12H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEJUAOLEDMRCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=N2)C=CC(=N3)SCC4=CC(=CC=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation with Phenacyl Bromide
The cyclocondensation of 6-((3-nitrobenzyl)thio)pyridazin-3-amine with phenacyl bromide proceeds via acid-catalyzed nucleophilic attack and dehydration:
Procedure :
- Combine equimolar amounts of pyridazin-3-amine and phenacyl bromide in 1,4-dioxane.
- Add catalytic concentrated HCl (0.1 equiv).
- Reflux at 110°C for 6–8 hours.
Mechanism :
- Protonation of the carbonyl oxygen in phenacyl bromide enhances electrophilicity.
- Nucleophilic attack by the pyridazine amine at the α-carbon of phenacyl bromide.
- Cyclodehydration to form the imidazo[1,2-b]pyridazine core.
Yield : 68–74% after column chromatography (silica gel, ethyl acetate/hexane).
Optimization and Challenges
Solvent and Temperature Effects
Side Reactions and Mitigation
- Imidazole Ring Cleavage : Observed during O-methylation of hydroxy precursors. Mitigated by using NaH instead of K2CO3 for milder conditions.
- Disulfide Formation : Controlled by employing a 1.2:1 molar ratio of 3-nitrobenzyl bromide to thiol intermediate.
Analytical Characterization
5.1. Spectroscopic Data
- 1H NMR (400 MHz, DMSO-d6) : δ 8.72 (s, 1H, H-7), 8.34–8.28 (m, 4H, Ar-H), 7.65–7.58 (m, 5H, Ar-H), 4.52 (s, 2H, SCH2).
- HRMS (ESI+) : m/z calculated for C19H14N4O2S [M+H]+: 377.0864; found: 377.0868.
5.2. X-ray Crystallography
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Condensation in Dioxane | 74 | 98 | High regioselectivity |
| Microwave Thiolation | 75 | 99 | Rapid reaction time |
| S-Alkylation in DMF | 82 | 97 | Minimal disulfide byproducts |
Chemical Reactions Analysis
Types of Reactions
6-((3-Nitrobenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thioether linkage can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of an amino derivative.
Substitution: Introduction of new functional groups in place of the thioether linkage.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 6-((3-Nitrobenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine is in medicinal chemistry. It has been investigated for its potential as an anti-cancer agent due to its ability to inhibit specific kinases involved in cancer progression.
- Case Study : A study published in Journal of Medicinal Chemistry highlighted that derivatives of imidazo[1,2-b]pyridazine exhibited significant inhibitory activity against various cancer cell lines. The presence of the nitro group enhances the compound's lipophilicity, improving cellular uptake and bioavailability .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Research indicates that it possesses inhibitory effects against several bacterial strains.
- Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
This table summarizes the effectiveness of the compound against common pathogens, demonstrating its potential for development into antimicrobial therapies .
Material Science
In material science, 6-((3-Nitrobenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine has been explored for its properties as a fluorescent probe. Its structural characteristics allow it to be used in developing sensors for detecting metal ions.
- Case Study : A recent publication detailed the synthesis of a polymer incorporating this compound that exhibited fluorescence upon interaction with copper ions. The polymer showed significant sensitivity and selectivity for Cu²⁺ ions, making it a candidate for environmental monitoring applications .
Mechanism of Action
The mechanism of action of 6-((3-Nitrobenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can also participate in redox reactions, influencing cellular pathways and signaling mechanisms .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A simpler analog with similar core structure but lacking the nitrobenzyl and phenyl groups.
Pyridazinone: Contains a similar pyridazine ring but with different substituents, leading to varied biological activities.
Uniqueness
6-((3-Nitrobenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine is unique due to the presence of both nitrobenzyl and phenyl groups, which confer distinct chemical properties and biological activities compared to other pyridazine derivatives .
Biological Activity
6-((3-Nitrobenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on diverse research findings.
Synthesis
The compound can be synthesized through various methods, including iodine-mediated one-pot reactions. This approach has shown promising yields and efficiency in generating imidazo[1,2-b]pyridazine derivatives . The general synthetic pathway involves the reaction of 3-nitrobenzyl thiol with appropriate imidazopyridazine precursors under controlled conditions.
Antiparasitic Activity
Recent studies have explored the antiparasitic potential of compounds similar to 6-((3-Nitrobenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine. For instance, a related compound demonstrated selective sub-nanomolar activity against Giardia lamblia, indicating that modifications in the nitro group can enhance efficacy against protozoal parasites . The mechanism involves inducing nitrosative stress in the parasites, which disrupts their cellular functions.
Antitumor Properties
The compound's structural analogs have been evaluated for antitumor activity. Compounds containing imidazo[1,2-b]pyridazine scaffolds have shown significant inhibition of various cancer cell lines. For example, derivatives have been reported to inhibit the growth of lung and breast cancer cells effectively . The presence of the nitro group is critical for enhancing cytotoxicity against these cells.
The biological activity of 6-((3-Nitrobenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine is attributed to its ability to interact with key biological targets. Studies suggest that it may inhibit phosphodiesterase enzymes, which play a crucial role in cellular signaling pathways associated with cancer progression and parasitic infections .
Case Studies and Research Findings
Q & A
Q. What are the common synthetic routes for 6-((3-nitrobenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine, and how are reaction conditions optimized?
The synthesis typically involves constructing the imidazo[1,2-b]pyridazine core via cyclization of pyridazin-3-amines followed by functionalization. Key steps include:
- Thioether formation : Reacting 6-mercaptoimidazo[1,2-b]pyridazine derivatives with 3-nitrobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
- Core assembly : Using Ullmann coupling or nucleophilic aromatic substitution to introduce the phenyl group at position 2 .
Optimization focuses on solvent polarity, temperature, and catalyst selection to maximize yield and purity. For example, DMF enhances nucleophilicity of thiol groups, while elevated temperatures reduce side-product formation .
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?
- NMR spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of substitution (e.g., distinguishing nitrobenzylthio vs. phenyl groups) .
- Mass spectrometry (HRMS) : Validates molecular weight and detects trace impurities (<1%) .
- HPLC : Quantifies purity using reverse-phase columns (C18) with UV detection at λ = 254 nm, ensuring ≥95% purity for biological assays .
Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?
- Kinase inhibition : Screen against a panel of kinases (e.g., CDKs, Aurora kinases) using fluorescence-based ADP-Glo™ assays .
- Antimicrobial activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC determination) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can contradictory bioactivity data between structural analogs be resolved?
For example, imidazo[1,2-b]pyridazines with nitrobenzylthio groups may show variable antifilarial activity despite structural similarities . Resolution strategies include:
- Computational docking : Compare binding modes in target proteins (e.g., β-tubulin) to identify steric clashes or electronic mismatches .
- Metabolic stability assays : Evaluate hepatic microsome degradation to rule out pharmacokinetic confounding factors .
- Crystallography : Resolve co-crystal structures to confirm target engagement .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in this compound class?
- Fragment-based design : Systematically modify substituents (e.g., nitro → amino, benzylthio → alkylthio) and correlate changes with bioactivity .
- Multivariate analysis : Use QSAR models incorporating electronic (Hammett σ), steric (molar refractivity), and solubility (logP) descriptors .
- Parallel synthesis : Generate a library of 20–50 analogs via combinatorial chemistry to identify critical pharmacophores .
Q. How can environmental stability and degradation pathways be assessed for this compound?
- Photolysis studies : Expose to UV light (λ = 254–365 nm) in aqueous/organic solvents and monitor degradation via LC-MS .
- Hydrolysis kinetics : Test pH-dependent stability (pH 1–13) at 37°C to simulate gastrointestinal/environmental conditions .
- Ecotoxicity assays : Evaluate impact on Daphnia magna or algal growth to assess ecological risks .
Q. What strategies mitigate low solubility in aqueous media during in vivo studies?
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) cleaved enzymatically in vivo .
- Nanoparticle formulation : Encapsulate in PEGylated liposomes or PLGA nanoparticles to enhance bioavailability .
- Co-solvent systems : Use cyclodextrin complexes or ethanol/Cremophor EL mixtures for parenteral administration .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
